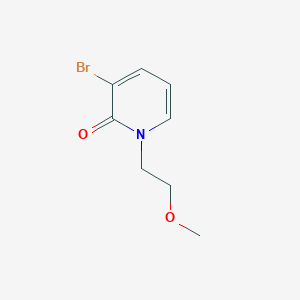

3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one

Description

3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a 2-methoxyethyl substituent at the N1 position and a bromine atom at the C3 position of the pyridinone ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyridinones, which are prevalent in bioactive molecules and pharmaceuticals . The 2-methoxyethyl group may influence solubility and metabolic stability, as seen in related compounds where polar substituents modulate pharmacokinetic (PK) profiles .

Properties

IUPAC Name |

3-bromo-1-(2-methoxyethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQOIVSGAGJLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC=C(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-methoxyethyl)pyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridin-2(1H)-one ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products

Substitution Reactions: Products include various substituted pyridin-2(1H)-one derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one features a bromine atom at the third position of the pyridine ring and a methoxyethyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of 256.12 g/mol.

Scientific Research Applications

1. Organic Synthesis:

- Building Block: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in coupling reactions and other synthetic pathways to create novel compounds.

- Reactivity: The presence of the bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions.

2. Biological Applications:

- Pharmacological Research: this compound has been investigated for its potential as a lead compound in drug discovery. Its structure allows for modification to enhance biological activity against various targets.

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents.

3. Medicinal Chemistry:

- Lead Compound Development: The compound is being explored for its potential therapeutic effects, particularly in treating infections and possibly other diseases due to its unique structural features.

4. Agrochemical Development:

- Pesticide Formulation: Its chemical properties make it suitable for use in formulating agrochemicals, including pesticides that can target specific pests while minimizing harm to beneficial organisms.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibacterial agent.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Significant inhibition |

Case Study 2: Drug Development

Research focused on modifying the structure of this compound to enhance its pharmacological properties. Several analogs were synthesized and tested for their biological activity, revealing promising results in inhibiting specific cancer cell lines.

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition |

| HeLa (Cervical Cancer) | 65% inhibition |

| A549 (Lung Cancer) | 75% inhibition |

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological activities and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Note: tPSA (total polar surface area) values are estimated based on structural analogs. *Calculated using ChemDraw.

Structure-Activity Relationships (SAR)

- Polarity and Efflux : High tPSA (>90 Ų) correlates with increased P-gp efflux (e.g., 1o efflux ratio = 25.0), whereas lower tPSA (<80 Ų) improves membrane permeability (e.g., 1q efflux ratio = 0.8) .

- N-Substituents : Bulky or aromatic N-substituents (e.g., 2-methoxyphenyl in ) may enhance target affinity through hydrophobic interactions.

Key Research Findings

- PK Optimization: Introducing less polar N-substituents (e.g., phenyl instead of methyl) in pyridinones improves metabolic stability and reduces efflux, as demonstrated by 1q’s 29% T/C value in antitumor studies .

- Synthetic Efficiency: Chiral synthesis methods () achieve high yields (>80%) for enantiopure brominated pyridinones, critical for drug development.

- Limitations : The target compound (this compound) is listed as discontinued by CymitQuimica , suggesting challenges in scalability or stability.

Biological Activity

3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. The introduction of the bromine atom at the 3-position of the pyridine ring enhances its reactivity, making it a suitable candidate for further chemical modifications that may improve its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-bromo derivatives exhibit significant antimicrobial properties. A study on imidazo[1,2-α]pyrimidine derivatives demonstrated that certain brominated compounds possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Although specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Properties

The compound's structure suggests possible interactions with apoptotic pathways, which are critical in cancer therapy. Marine-derived compounds with similar structures have shown the ability to induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, a related compound demonstrated an IC50 value of 10 μM against MDA MB-468 cells, indicating a strong cytotoxic effect . This suggests that this compound may also exhibit similar anticancer properties.

The mechanisms through which such compounds exert their effects often involve the modulation of cell cycle progression and induction of apoptosis. For example, studies have shown that certain pyridine derivatives can disrupt the G0/G1 phase of the cell cycle in cancer cells, leading to decreased viability and increased apoptosis markers such as caspase activation . The specific pathways influenced by this compound require further investigation but may involve similar apoptotic signaling cascades.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step functionalization of pyridin-2(1H)-one precursors. For example, halogenation at the 3-position (using brominating agents like NBS) followed by N-alkylation with 2-methoxyethyl groups. A common approach starts with 2-chloronicotinic acid derivatives, undergoes bromination, and then introduces the methoxyethyl group via nucleophilic substitution or Mitsunobu reactions . Key steps include:

- Halogenation : Controlled bromination under inert conditions to avoid over-substitution.

- Alkylation : Use of 2-methoxyethyl bromide with a base (e.g., NaH) in polar aprotic solvents like DMF.

Q. How is this compound characterized analytically?

Standard techniques include:

Q. What biological targets are associated with pyridin-2(1H)-one derivatives like this compound?

Pyridin-2(1H)-ones are explored as kinase inhibitors, antiviral agents (e.g., NNRTIs), and enzyme modulators. The bromine atom may enhance electrophilic reactivity for covalent binding, while the methoxyethyl group improves solubility. Targets include survivin (apoptosis regulator) and DPP-4 (glucose metabolism) .

Q. How do researchers assess the physicochemical properties of this compound?

Key properties include:

- LogP : Determined via HPLC or shake-flask methods to evaluate lipophilicity.

- Solubility : Measured in buffers (e.g., PBS) using UV-Vis spectroscopy.

- Stability : Tested under physiological pH (e.g., 1–13) and temperature (25–37°C) via LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselective bromination at C-3 can be achieved using directing groups (e.g., methoxy) or steric hindrance. Computational tools (DFT) predict reactive sites, while experimental optimization involves varying solvents (e.g., DCM vs. THF) and catalysts (e.g., FeCl) .

Q. What strategies improve the metabolic stability and bioavailability of this compound?

- Structural Modifications : Replacing labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 metabolism.

- P-gp Efflux Reduction : Lowering polar surface area (tPSA) by substituting hydrophilic moieties (e.g., replacing cyanophenyl with cyclopropyl) .

- Prodrug Design : Masking the hydroxyl group with ester linkages for enhanced absorption.

Q. How are computational methods used to study structure-activity relationships (SAR)?

- Molecular Dynamics (MD) : Simulate binding to targets like survivin to identify critical interactions.

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity.

- Docking Studies : Predict binding modes using software like AutoDock Vina .

Q. What techniques resolve contradictions in reported biological activity data?

- Meta-Analysis : Cross-referencing IC values across studies while controlling for assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Confirm binding via SPR (surface plasmon resonance) and cellular efficacy (e.g., apoptosis assays) .

Q. How is crystallographic data utilized in structural optimization?

X-ray structures guide rational design:

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography may be replaced with recrystallization or continuous flow systems.

- Yield Optimization : Screening catalysts (e.g., Pd for cross-coupling) and solvents (e.g., MeCN vs. toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.